Elzasonan

Übersicht

Beschreibung

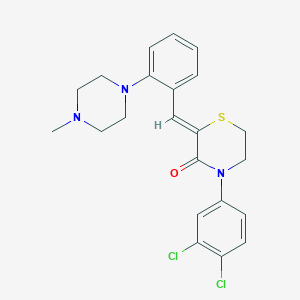

Die Verbindung ist durch ihre chemische Formel C22H23Cl2N3OS und eine molare Masse von 448,41 g/mol gekennzeichnet . Trotz seines Potenzials wurde die Entwicklung von Elzasonan eingestellt, möglicherweise aufgrund mangelnder Wirksamkeit .

Herstellungsmethoden

Die Synthese von this compound beinhaltet die Bildung eines Thiomorpholinon-Ringsystems. Der wichtigste Syntheseweg umfasst die Reaktion von 3,4-Dichloranilin mit 4-Methylpiperazin, gefolgt von der Bildung eines Benzyliden-Zwischenprodukts. Dieses Zwischenprodukt wird dann zum Thiomorpholinon-Ring cyclisiert

Vorbereitungsmethoden

The synthesis of elzasonan involves the formation of a thiomorpholinone ring system. The key synthetic route includes the reaction of 3,4-dichloroaniline with 4-methylpiperazine, followed by the formation of a benzylidene intermediate. This intermediate is then cyclized to form the thiomorpholinone ring

Analyse Chemischer Reaktionen

Elzasonan unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden, wie z. B. 5-Hydroxythis compound.

Reduktion: Reduktionsreaktionen sind für this compound seltener.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Chloratome am Phenylring.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte und demethylierte Derivate .

Wissenschaftliche Forschungsanwendungen

Elzasonan wurde hauptsächlich auf sein Potenzial zur Behandlung psychiatrischer Störungen, insbesondere Depressionen und Angstzustände, untersucht . Durch die Blockierung von 5-HT1B- und 5-HT1D-Autorezeptoren verstärkt this compound die serotonerge Innervation, die vom Raphekern ausgeht, und verbessert so die Signalübertragung zu limbischen Regionen wie dem Hippocampus und dem präfrontalen Kortex

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv 5-HT1B- und 5-HT1D-Rezeptoren antagonisiert. Durch die bevorzugte Blockierung dieser Autorezeptoren verstärkt this compound die serotonerge Signalübertragung, was die Stimmung verbessern und depressive Symptome lindern soll . Die beteiligten molekularen Ziele sind die 5-HT1B- und 5-HT1D-Rezeptoren, die zur Familie der Serotoninrezeptoren gehören .

Wirkmechanismus

Elzasonan exerts its effects by selectively antagonizing 5-HT1B and 5-HT1D receptors. By preferentially blocking these autoreceptors, this compound enhances serotonergic signaling, which is thought to improve mood and alleviate depressive symptoms . The molecular targets involved include the 5-HT1B and 5-HT1D receptors, which are part of the serotonin receptor family .

Vergleich Mit ähnlichen Verbindungen

Elzasonan ähnelt anderen 5-HT1B- und 5-HT1D-Rezeptorantagonisten wie GR-127,935 und SB-649,915 . This compound ist einzigartig in seiner spezifischen chemischen Struktur und seiner selektiven Antagonisierung sowohl von 5-HT1B- als auch von 5-HT1D-Rezeptoren. Diese duale Antagonisierung soll eine umfassendere Verstärkung der serotonergen Signalübertragung bieten als Verbindungen, die nur einen Rezeptorsubtyp anvisieren .

Referenzen

Eigenschaften

IUPAC Name |

(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2N3OS/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3/b21-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYMPSWMHXUWSK-STZFKDTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047277 | |

| Record name | Elzasonan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361343-19-3 | |

| Record name | Elzasonan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361343193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elzasonan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELZASONAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933PJL964R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

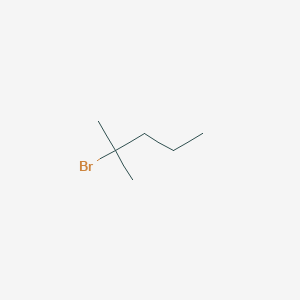

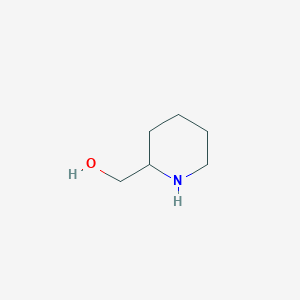

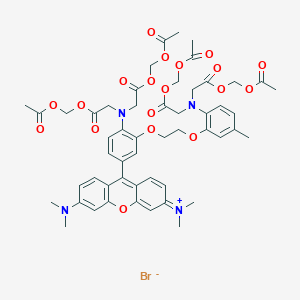

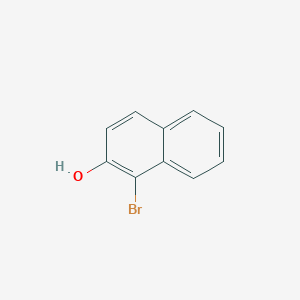

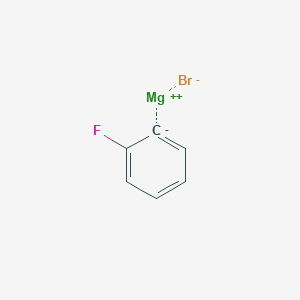

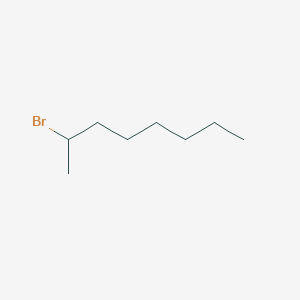

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)

![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)